N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
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Overview
Description
The compound N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a synthetic molecule designed for specific biochemical applications. It features a unique triazole ring system, a piperidine ring, and fluorinated phenyl groups, making it a compound of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl chloride
Reactants: : 4-fluoro-3-methylphenyl azide and an appropriate alkyne
Catalyst: : Copper (I) bromide
Solvent: : Tetrahydrofuran
Conditions: : Room temperature, under an inert nitrogen atmosphere
Reaction Time: : 12-18 hours
Step 2: Coupling with Piperidine
Reactants: : 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl chloride and piperidine
Catalyst: : Triethylamine
Solvent: : Dichloromethane
Conditions: : Low temperature (0°C) to moderate temperature (25°C)
Reaction Time: : 4-8 hours
Step 3: Formation of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
Reactants: : Intermediate from Step 2 and 3-methylbenzoic acid
Catalyst: : N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)
Solvent: : Dimethylformamide
Conditions: : Room temperature
Reaction Time: : 24 hours
Industrial Production Methods
Scaling up for industrial production involves optimizing reaction conditions, maintaining a stringent control over temperature, pressure, and using industrial-grade solvents and reagents to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Can be reduced using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: : Halogen substituents can undergo nucleophilic substitution with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminum hydride, hydrogen with palladium catalyst
Solvents: : Dimethylformamide, dichloromethane, tetrahydrofuran
Catalysts: : Copper (I) bromide, palladium catalyst
Major Products
Oxidation Products: : Depending on the oxidizing agent, products may vary from hydroxyl derivatives to carboxylic acids.
Reduction Products: : Reduced to simpler hydrocarbons or amines.
Substitution Products: : Substituted phenyl derivatives or other nucleophile-incorporated products.
Scientific Research Applications
Chemistry
Catalysis: : Used as ligands in coordination chemistry and catalysis due to its triazole ring.
Synthesis: : Intermediate in the synthesis of more complex molecules.
Biology
Biomolecular Interactions: : Studies involving interactions with proteins and nucleic acids due to its unique structural moieties.
Medicine
Drug Development: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: : Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
This compound exerts its effects by interacting with specific molecular targets. For instance, its triazole ring can form strong hydrogen bonds and π-π interactions with proteins or nucleic acids. It might inhibit enzyme activity by binding to active sites or allosteric sites, modulating their function.
Molecular Targets and Pathways
Enzymes: : Can act as inhibitors for specific enzymes involved in metabolic pathways.
Receptors: : Binds to receptors, altering their signaling pathways.
Comparison with Similar Compounds
Compared to other triazole-containing compounds, this one features unique fluorinated phenyl and methylbenzamide moieties.
List of Similar Compounds
1-(4-Fluorophenyl)-1H-1,2,3-triazole
4-Methyl-1-phenyl-1H-1,2,3-triazole
3-Methyl-N-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Each of these compounds has its distinct properties but shares the triazole core structure with variations in the substituents, affecting their chemical behavior and applications.
Properties
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-15-4-3-5-17(12-15)22(30)25-18-8-10-28(11-9-18)23(31)21-14-29(27-26-21)19-6-7-20(24)16(2)13-19/h3-7,12-14,18H,8-11H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSAHTQVPXGMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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